molecular formula C5H10ClN3O2 B1379483 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride CAS No. 1796992-86-3

5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride

Cat. No. B1379483
CAS RN: 1796992-86-3
M. Wt: 179.6 g/mol
InChI Key: NNTSZCVLGPRIBO-UHFFFAOYSA-N
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Description

Amines and oxazoles are common structures in organic chemistry. Amines contain a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. Oxazoles are aromatic and contain a five-membered ring made up of one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While the specific synthesis for this compound is not available, amines can generally be synthesized through reactions like reductive amination or amide reduction . Oxazoles can be synthesized through cyclodehydration of certain β-amino alcohols or from α-haloketones .


Molecular Structure Analysis

The compound likely contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom. Attached to this ring is an aminomethyl group (-CH2NH2), which is a common functional group in organic chemistry .


Chemical Reactions Analysis

Amines can participate in a variety of reactions due to their nucleophilic nature. They can be alkylated, acylated, and can undergo reactions with carbonyl compounds . Oxazoles can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amines are often polar and can participate in hydrogen bonding, which can affect their boiling points and solubilities . Oxazoles are aromatic and relatively stable .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Functionally substituted isothiazole- and isoxazolecarboxamides, including 5-phenyl-1,2-oxazole-3-carboxamides, have been developed with optimal ratios of acid chloride—amine for reactions without involving the active chlorine atom in the isothiazole ring (Dikusar et al., 2019).

Novel Synthetic Methods

  • An efficient two-step synthesis for 2-phenyl-4,5-substituted oxazoles, involving intramolecular copper-catalyzed cyclization of highly functionalized enamides, has been reported. This method leads to the introduction of various functional groups at the 4-position of the oxazoles (Vijay Kumar et al., 2012).
  • Auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives using isoxazole-3-carboxamide and oxazole-4-carboxamide moieties has been studied. This method allows selective arylation and alkylation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Microwave-Assisted Procedures

  • The preparation of oxazole-4-carboxamides and their subsequent thermal rearrangement to 5-aminooxazole-4-carboxylates has been optimized using a microwave-assisted procedure. This method is effective for a variety of substituted oxazoles, offering good yield and purity (Nolt et al., 2006).

Anticancer Applications

  • N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, including those structurally related to oxazole-3-carboxamide, have been synthesized and biologically evaluated as potential anticancer agents against the MCF-7 breast cancer cell line (Butler et al., 2013).

Antimicrobial Activity

  • New 1,2,4-triazol-3-one derivatives, related to oxazole-4,5-dihydro structures, have been synthesized and evaluated for antimicrobial activity. The study found that the Mannich bases derived from these compounds exhibited good activity against test microorganisms (Fandaklı et al., 2012).

Synthesis of Novel 5-HT3 Receptor Antagonists

  • A series of 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, were synthesized from 3-ethoxyquinoxalin-2-carboxylic acid by coupling with amines. These compounds, including those with oxazole-related structures, exhibited significant activity as 5-HT3 receptor antagonists (Mahesh et al., 2011).

Application in Synthesis of Macrolides

  • Oxazoles, similar to 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide, have been used as masked forms of activated carboxylic acids for the synthesis of macrolides such as recifeiolide and curvularin (Wasserman et al., 1981).

Safety And Hazards

The safety and hazards of a specific compound would depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions would depend on the specific applications of the compound. Many areas of research are exploring the use of novel organic compounds in the development of pharmaceuticals, materials, and more .

properties

IUPAC Name

5-(aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c6-2-3-1-4(5(7)9)8-10-3;/h3H,1-2,6H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTSZCVLGPRIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride
Reactant of Route 2
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride
Reactant of Route 3
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride
Reactant of Route 4
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride
Reactant of Route 5
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride
Reactant of Route 6
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride

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